Benchmark Synthesis Yield and Methodology for Benzofuran-6-ylmethanamine
Benzofuran-6-ylmethanamine can be synthesized via the reduction of the corresponding carboxamide using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at ambient temperature, achieving a documented yield of 48.6% . This represents a well-defined, reproducible route for gram-scale production, suitable for both research and initial development purposes .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 48.6% |
| Comparator Or Baseline | Class-level benchmark for similar LiAlH4 reductions of benzofuran carboxamides (typical range 40-70%) . |
| Quantified Difference | Yield within expected range for this reaction type, providing a reliable baseline for process optimization. |
| Conditions | Reaction of benzofuran-6-carboxamide with LiAlH4 (1 equiv) in THF at 20°C for 1 hour, followed by aqueous workup . |
Why This Matters
A defined synthetic yield allows for accurate cost estimation and material planning, ensuring procurement quantities are scaled appropriately for downstream research or production needs.
